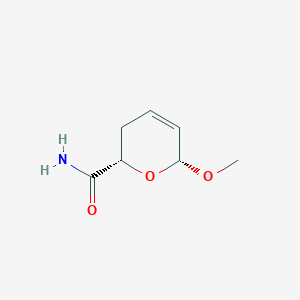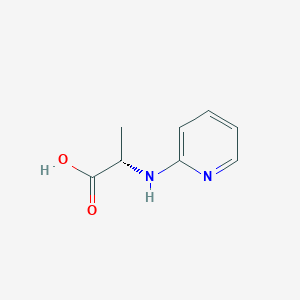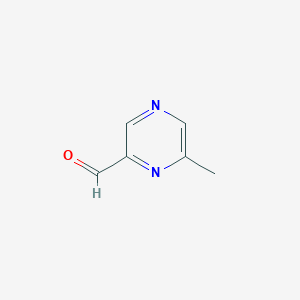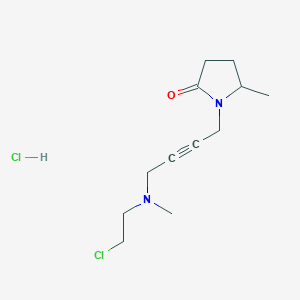
2-Pyrrolidinone, 1-(4-((2-chloroethyl)methylamino)-2-butynyl)-5-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-(4-((2-chloroethyl)methylamino)-2-butynyl)-5-methyl-, monohydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CC-1065 or its derivative, adozelesin. CC-1065 is a highly potent antitumor agent that has been shown to have significant activity against a wide range of cancer cell lines.
作用機序
The mechanism of action of CC-1065 involves the binding of the compound to the minor groove of DNA. This binding causes a conformational change in the DNA strand, which results in the formation of a covalent bond between the compound and the DNA. This covalent bond causes irreversible damage to the DNA strand, which ultimately leads to cell death.
生化学的および生理学的効果
The biochemical and physiological effects of CC-1065 are largely related to its mechanism of action. The compound has been shown to cause irreversible damage to the DNA strand, which leads to the inhibition of DNA replication and ultimately results in cell death. In addition, CC-1065 has been shown to have potent antitumor activity against a wide range of cancer cell lines.
実験室実験の利点と制限
CC-1065 and its derivatives have several advantages and limitations for use in lab experiments. One advantage is that these compounds have potent antitumor activity against a wide range of cancer cell lines. This makes them useful for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one limitation is that these compounds are highly toxic and can cause significant damage to healthy cells. This makes them difficult to use in vivo and requires careful handling and storage.
将来の方向性
There are several future directions for research on CC-1065 and its derivatives. One direction is to develop new analogs of the compound that have improved efficacy and reduced toxicity. Another direction is to study the mechanisms of resistance to CC-1065 and to develop strategies to overcome this resistance. Finally, there is a need for more research on the potential applications of CC-1065 in combination with other cancer therapies.
合成法
The synthesis of CC-1065 is a complex process that involves several steps. The first step involves the condensation of 1,2-diaminoethane with 5-methyl-2-pyrrolidinone to form the intermediate 1-(2-aminoethyl)-5-methyl-2-pyrrolidinone. This intermediate is then reacted with 2-chloroethyl chloroformate to form the corresponding carbamate. The final step involves the reaction of the carbamate with the alkyne derivative of CC-1065 to form the monohydrochloride salt of the compound.
科学的研究の応用
CC-1065 and its derivatives have been extensively studied for their potential applications in cancer therapy. These compounds have been shown to have potent antitumor activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. CC-1065 works by binding to the minor groove of DNA and causing irreversible damage to the DNA strand. This results in the inhibition of DNA replication and ultimately leads to cell death.
特性
CAS番号 |
118630-59-4 |
|---|---|
製品名 |
2-Pyrrolidinone, 1-(4-((2-chloroethyl)methylamino)-2-butynyl)-5-methyl-, monohydrochloride |
分子式 |
C12H20Cl2N2O |
分子量 |
279.2 g/mol |
IUPAC名 |
1-[4-[2-chloroethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H19ClN2O.ClH/c1-11-5-6-12(16)15(11)9-4-3-8-14(2)10-7-13;/h11H,5-10H2,1-2H3;1H |
InChIキー |
RTTOKUPDZPHZII-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)N1CC#CCN(C)CCCl.Cl |
正規SMILES |
CC1CCC(=O)N1CC#CCN(C)CCCl.Cl |
同義語 |
EK 17 EK-17 N-(4-((2-chloroethyl)methylamino)-2-butynyl)-5-methyl-2-pyrrolidone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



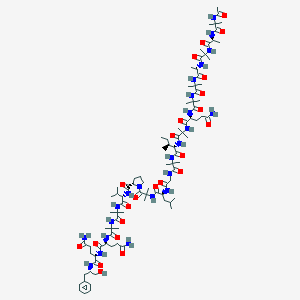
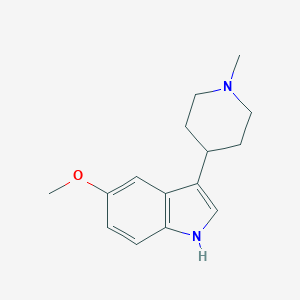
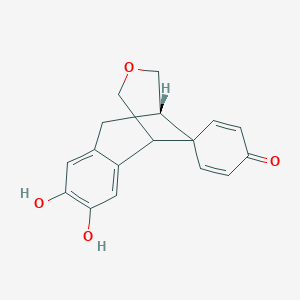
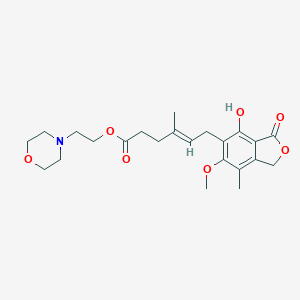
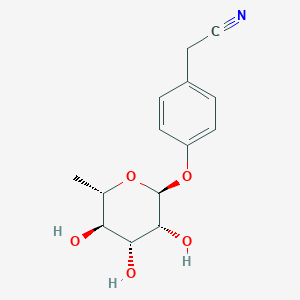
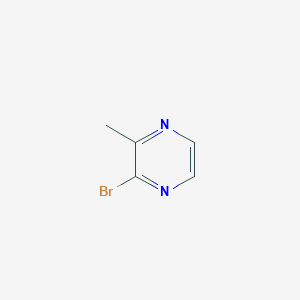
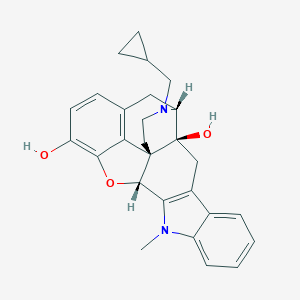
![Benz[f]indan-1-ol](/img/structure/B37803.png)

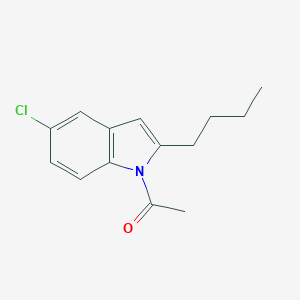
![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)
